molecular formula C13H20O3 B1239918 (6R)-vomifoliol

(6R)-vomifoliol

Cat. No. B1239918
M. Wt: 224.3 g/mol
InChI Key: KPQMCAKZRXOZLB-LWRBJFJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R)-vomifoliol is a vomifoliol.

Scientific Research Applications

Inhibitory Activity on Leukotriene Release

(6R)-vomifoliol, a stereoisomer of roseoside, exhibits inhibitory activity on leukotriene release from mouse bone marrow-derived cultured mast cells, although its (6S)-isomers are found to be more active (Yajima et al., 2009).

Isolation and Structure Elucidation

This compound has been isolated and identified from various plant sources, such as Echiochilon fruticosum. Its structure was established through spectroscopic measurements, including 2D NMR (Hammami et al., 2004).

Immunomodulatory Effects

Vomifoliol, isolated from the mangrove plant Ceriops tagal, shows potential as an immunosuppressant. It inhibits the calcineurin enzyme and the NFAT signaling pathway, thereby reducing IL-2 expression in Jurkat cells (Zhang et al., 2021).

Presence in Vitis vinifera Fruit

In Vitis vinifera fruit, vomifoliol is primarily present free in the juice, whereas other related compounds exist predominantly as conjugates (Strauss et al., 1987).

Neuroprotective Effects

Vomifoliol demonstrates neuroprotective effects against amyloid-beta-induced cytotoxicity in neuroblastoma SH-SY5Y cells. It moderately inhibits amyloid-beta aggregation, suggesting its potential in neuroprotection (Tan et al., 2020).

Cytotoxic Activity

Certain derivatives of vomifoliol, isolated from endophytic fungus, exhibit mild cytotoxic activity against specific cancer and fibroblast cell lines (Sommart et al., 2012).

Effects on Plant Growth and Development

Vomifoliol has been observed to influence stomatal aperture and plant growth, showing rapid action similar to abscissic acid in stomatal closure. However, its effect on seed germination and seedling growth varies (Coke et al., 2004).

Synthesis and Chemical Studies

Synthetic routes and studies on vomifoliol provide insights into its structural and chemical properties, facilitating further research applications (Park & Maldonado, 1979).

properties

Product Name

(6R)-vomifoliol

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

IUPAC Name

(4R)-4-hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10?,13-/m0/s1

InChI Key

KPQMCAKZRXOZLB-LWRBJFJMSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/C(C)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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